Cas no 2227982-18-3 (rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2227982-18-3
- rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid
- EN300-1553958
- rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid
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- Inchi: 1S/C27H32N2O5/c1-3-27(2,25(32)28-18-13-12-17(14-18)15-24(30)31)29-26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,3,12-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)/t17-,18+,27?/m0/s1
- InChI Key: AHVGGGZGHDEARR-RIGXQMBPSA-N
- SMILES: O=C(C(C)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N[C@@H]1CC[C@H](CC(=O)O)C1
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 735
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 105Ų
rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1553958-0.05g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 0.05g |
$1709.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-0.1g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 0.1g |
$1791.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-0.25g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 0.25g |
$1872.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-0.5g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 0.5g |
$1954.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-1.0g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 1g |
$2035.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-2.5g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 2.5g |
$3988.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-5.0g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 5g |
$5900.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-10.0g |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 10g |
$8749.0 | 2023-06-05 | ||
| Enamine | EN300-1553958-50mg |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 50mg |
$1709.0 | 2023-09-25 | ||
| Enamine | EN300-1553958-100mg |
rac-2-[(1R,3S)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]cyclopentyl]acetic acid |
2227982-18-3 | 100mg |
$1791.0 | 2023-09-25 |
rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid
Research Briefing on rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid (CAS: 2227982-18-3)
In recent years, the compound rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid (CAS: 2227982-18-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a cyclopentylacetic acid backbone and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has been explored for its potential applications in peptide synthesis and drug development. The presence of the Fmoc group is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptide chains.
Recent studies have focused on the synthesis and optimization of rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid, aiming to improve its yield and purity for industrial-scale production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also investigated its reactivity and stability under various conditions, which are critical for its application in pharmaceutical formulations.
One of the key findings from recent research is the potential of rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid as a building block for the synthesis of bioactive peptides. Its unique stereochemistry and functional groups make it a versatile intermediate for the development of peptide-based therapeutics, particularly in targeting protein-protein interactions. Additionally, its compatibility with SPPS protocols has been demonstrated, highlighting its utility in the automated synthesis of complex peptides.
Further investigations have explored the pharmacological properties of derivatives of rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid. Preliminary in vitro studies suggest that these derivatives may exhibit promising activity against specific biological targets, such as enzymes involved in inflammatory pathways or cancer progression. However, more extensive preclinical studies are required to validate these findings and assess the compound's safety and efficacy.
In conclusion, rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid represents a valuable tool in peptide chemistry and drug discovery. Its synthesis, characterization, and application continue to be areas of active research, with the potential to contribute significantly to the development of novel therapeutics. Future studies should focus on optimizing its production processes and exploring its biological activities in greater depth.
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